molecular formula C7H11Cl2FN2O B1445850 (4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride CAS No. 1803592-38-2

(4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride

Cat. No.: B1445850
CAS No.: 1803592-38-2
M. Wt: 229.08 g/mol
InChI Key: YUHCOVISAZSNQO-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C₇H₁₁Cl₂FN₂O. It is a hydrazine derivative that features a fluorine and methoxy group on a phenyl ring. This compound is often used in various chemical reactions and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride typically involves the reaction of 4-fluoro-2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-fluoro-2-methoxyaniline

    Reagent: Hydrazine hydrate

    Catalyst: Hydrochloric acid

    Reaction Conditions: The reaction mixture is heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include azobenzenes, nitroso compounds, amines, and various substituted phenyl derivatives .

Scientific Research Applications

(4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 2-Methoxyphenylhydrazine hydrochloride

Uniqueness

(4-Fluoro-2-methoxyphenyl)hydrazine dihydrochloride is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for various applications .

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.2ClH/c1-11-7-4-5(8)2-3-6(7)10-9;;/h2-4,10H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHCOVISAZSNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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